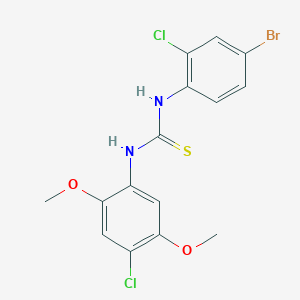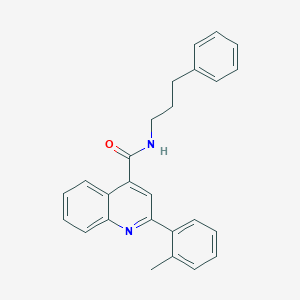
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as FUB-PB22, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the family of phenylpiperazine derivatives and has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.
作用機序
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of various physiological processes such as neurotransmitter release, cell proliferation, and gene expression.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, decreased body temperature, and altered pain perception. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been shown to induce oxidative stress and mitochondrial dysfunction in neuronal cells, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, including its potential toxicity and lack of specificity for other cannabinoid receptors. Additionally, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine in lab experiments may be restricted due to legal and ethical considerations.
将来の方向性
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Additionally, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine in combination with other compounds may provide new insights into the mechanisms of action of synthetic cannabinoids.
科学的研究の応用
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been widely used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-4-1-14(2-5-16)12-21-7-9-22(10-8-21)19(23)15-3-6-17-18(11-15)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPQGOVKYMYAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-fluorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)